N'-(2-cyclohexyl-2-hydroxyethyl)-N-(3,4-difluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-(3,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3/c17-12-7-6-11(8-13(12)18)20-16(23)15(22)19-9-14(21)10-4-2-1-3-5-10/h6-8,10,14,21H,1-5,9H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGGXMWUHKVKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-cyclohexyl-2-hydroxyethyl)-N-(3,4-difluorophenyl)ethanediamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H24FNO2
- Molecular Weight : 293.38 g/mol
- IUPAC Name : N-(2-cyclohexyl-2-hydroxyethyl)-N-(3,4-difluorophenyl)ethanediamide
- Canonical SMILES : C1CCC(CC1)C(CNC(=O)CCC2=CC=CC=C2F)O
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its pharmacological properties and potential therapeutic applications.
Research indicates that this compound may interact with specific receptors or enzymes within biological systems, leading to various pharmacological effects. The presence of the difluorophenyl group suggests potential interactions with molecular targets involved in signaling pathways related to inflammation and pain modulation.
Antinociceptive Activity
A study conducted on the antinociceptive properties of similar compounds highlighted the potential of this compound to alleviate pain responses in animal models. The results demonstrated a significant reduction in pain sensitivity when administered at certain dosages, indicating its potential as an analgesic agent.
In Vitro Studies
In vitro assays have shown that this compound exhibits moderate inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests that it may possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory conditions.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Similarities :
- Hydroxyethyl Substituent : The 2-hydroxyethyl moiety is present in both, which may confer similar hydrogen-bonding capabilities.
Key Differences :
- Substituent on N' :
- Molecular Weight and Formula :
Other Amide Derivatives
Compounds such as BE80995 (N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide) from differ significantly in backbone structure (acrylamide vs. ethanediamide) and substituent chemistry (sulfamoyl group). These variations result in distinct physicochemical properties, such as higher polarity (logP ~1.8) and reduced molecular weight (268.33 g/mol) .
Structural and Property Comparison Table
Implications of Structural Variations
- Solubility : BE80946’s furan oxygen may increase aqueous solubility, whereas the target compound’s cyclohexyl group could necessitate formulation adjustments for bioavailability.
- Synthetic Complexity : The cyclohexyl substituent may introduce steric challenges during synthesis compared to the planar furan-phenyl group.
Q & A
Advanced Research Question
- pKa prediction : Use software like MarvinSketch to estimate acidic/basic sites (e.g., hydroxyl pKa ~11.15 in cyclohexyl-hydroxyethyl groups) .
- Solubility modeling : Employ COSMO-RS to predict logS values (~-3.54 for similar ethanediamides) in water-organic solvent mixtures .
- Hydrolysis studies : Simulate degradation pathways (e.g., amide bond cleavage) using density functional theory (DFT) at the B3LYP/6-31G(d) level .
What experimental protocols are recommended for assessing biological activity in vitro?
Advanced Research Question
For preliminary bioactivity screening:
- Kinase inhibition assays : Use ADP-Glo™ Kinase Assay with recombinant c-Met kinase (IC50 determination) .
- Cellular cytotoxicity : Test against cancer cell lines (e.g., HCT-116) via MTT assay, comparing to reference compounds like imatinib.
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze by LC-MS for half-life (t1/2) and metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
